molecular formula C9H13BO2S B8200056 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Cat. No.: B8200056
M. Wt: 196.08 g/mol
InChI Key: YNZTUXYWQNKVTM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (CAS: 905966-46-3) is a cyclic boronic ester with a thiophene substituent at the 2-position of the 1,3,2-dioxaborinane ring. The compound is synthesized via the reaction of 3-thienylboronic acid with 2,2-dimethylpropane-1,3-diol under dehydrating conditions . This method is analogous to the preparation of other dioxaborinane derivatives, yielding stable, air-sensitive crystals suitable for cross-coupling reactions.

Properties

IUPAC Name

5,5-dimethyl-2-thiophen-3-yl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-3-4-13-5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZTUXYWQNKVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The boronic acid reacts with neopentyl glycol via dehydrative esterification, forming the dioxaborinane ring. Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) accelerate water elimination.

Procedure ():

  • Reactants : Thiophen-3-ylboronic acid (1.0 equiv), neopentyl glycol (1.02–1.2 equiv).

  • Solvent : Tetrahydrofuran (THF), toluene, or ether.

  • Catalyst : AcCl (0.02 equiv) or p-toluenesulfonic acid (0.01–0.1 equiv).

  • Conditions : Stir at room temperature (RT) for 12–24 hours or reflux (110°C) for 1–5 hours.

  • Work-up : Concentrate, purify via silica gel chromatography (hexane/ethyl acetate).

Data Table:

ParameterValueSource
Yield65–95%
Purity≥99% (HPLC)
Reaction Time5 min (RT, AcCl) to 24 h

Advantages : High reproducibility, suitable for lab-scale synthesis.
Limitations : Requires solvent removal and chromatographic purification.

Mechanochemical Synthesis

Green Chemistry Approach

Solvent-free grinding minimizes waste and energy consumption.

Procedure ():

  • Reactants : Equimolar thiophen-3-ylboronic acid and neopentyl glycol.

  • Grinding : Ball mill or mortar/pestle for 15–30 minutes.

  • Purification : Recrystallization (hexane).

Data Table:

ParameterValueSource
Yield85–92%
Purity95–98%
Reaction Time15–30 min

Advantages : Eco-friendly, rapid, no solvent.
Limitations : Limited scalability for industrial use.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates through uniform heating.

Procedure ():

  • Reactants : Thiophen-3-ylboronic acid (1.0 equiv), neopentyl glycol (1.2 equiv).

  • Solvent : 1,4-Dioxane (0.5 M).

  • Conditions : Microwave irradiation at 210°C for 1 hour.

  • Work-up : Extract with ethyl acetate, wash with brine, concentrate.

Data Table:

ParameterValueSource
Yield90–96%
Purity≥98% (GC-MS)
Reaction Time1 h

Advantages : High efficiency, reduced side reactions.
Limitations : Specialized equipment required.

Industrial-Scale Production

Optimized for Manufacturing

Continuous flow reactors and automated systems ensure consistency.

Procedure ():

  • Reactants : Thiophen-3-ylboronic acid (1.0 equiv), neopentyl glycol (1.05 equiv).

  • Catalyst : p-Toluenesulfonic acid (0.05 equiv).

  • Conditions : Toluene, 110°C, 4–6 hours.

  • Work-up : Distillation under reduced pressure.

Data Table:

ParameterValueSource
Yield85–90%
Production Capacity100 kg/month
Purity≥99% (QC)

Advantages : Scalable, cost-effective.
Limitations : Requires high-temperature tolerance.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityGreen Metrics
Solution-Phase65–955 min–24 hLab-scaleModerate
Mechanochemical85–9215–30 minSmall-scaleHigh
Microwave90–961 hPilot-scaleModerate
Industrial85–904–6 hLarge-scaleLow

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₉H₁₃BO₂S
  • Molecular Weight : 212.06 g/mol
  • Thermal Stability : Similar to other boronic esters, it decomposes above 200°C, with stability influenced by the electron-rich thiophene ring .

Comparative Analysis with Analogous Compounds

Structural and Electronic Comparisons

The thiophene-substituted dioxaborinane is compared to phenyl, pyridyl, and fluorophenyl derivatives (Table 1).

Table 1: Structural and Electronic Properties of Selected Dioxaborinanes

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Features
905966-46-3 (Target) Thiophen-3-yl C₉H₁₃BO₂S 212.06 Electron-rich sulfur enhances π-conjugation
5123-13-7 Phenyl C₁₀H₁₃BO₂ 192.02 Standard aryl group with moderate reactivity
380481-66-3 4-Methylphenyl C₁₁H₁₅BO₂ 206.05 Methyl group increases steric hindrance
214360-78-8 Mesityl (2,4,6-trimethylphenyl) C₁₃H₁₇BO₂ 232.09 Steric bulk reduces undesired side reactions
845885-86-1 3-Pyridyl C₁₀H₁₂BNO₂ 197.02 Nitrogen atom enables coordination to transition metals

Reactivity in Cross-Coupling Reactions

The thiophene-substituted derivative exhibits distinct reactivity in Suzuki-Miyaura couplings due to sulfur’s electron-donating effects. For example:

  • Yields : In coupling with polyfluorinated aryl halides, the thiophene derivative achieves 63% yield under optimized conditions (RuPhos ligand, toluene, 100°C), comparable to trifluorophenyl analogs (81% yield) but lower than mesityl derivatives (82–89% yields) .
  • Steric Effects : Bulky substituents (e.g., mesityl) improve regioselectivity but may reduce reaction rates due to steric hindrance .

Table 2: Reaction Performance in Suzuki-Miyaura Couplings

Compound (Substituent) Partner Substrate Ligand Yield (%) Conditions Reference
Thiophen-3-yl 1,2,4,5-Tetrafluoro-3-iodobenzene RuPhos 63 Toluene, 100°C
2,4,5-Trifluorophenyl Same as above RuPhos 81 Toluene, 100°C
3,5-Di-tert-butylphenyl Pyrene derivatives Not specified 70–82 Standard conditions

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The thiophene derivative has a calculated LogP (XLOGP3) of 3.23 , higher than phenyl analogs (LogP ~2.5) due to sulfur’s polarizability .
  • BBB Permeability : Predicted to cross the blood-brain barrier (BBB) efficiently, similar to 3-methylphenyl derivatives (LogP 3.23 vs. 3.23 for 223799-24-4) .

Biological Activity

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BO2C_{12}H_{15}BO_2. It features a dioxaborinane ring structure that contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₅BO₂
Molecular Weight210.06 g/mol
CAS Number223799-24-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of research include:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The dioxaborinane framework may enhance the compound's ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Activity : Some derivatives of dioxaborinanes have shown potential antimicrobial properties. This activity could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit key enzymes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study examined the effects of dioxaborinane derivatives on human cancer cell lines. Results showed that compounds with thiophene substitutions had enhanced cytotoxicity compared to their non-thiophene counterparts. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Studies :
    • Research conducted on various dioxaborinane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate effectiveness.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzyme Activity : The boron atom in the dioxaborinane structure can form transient complexes with enzymes, potentially inhibiting their function.
  • Interaction with Cellular Targets : The thiophene group may facilitate interactions with specific cellular receptors or proteins involved in signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the optimal catalytic systems for synthesizing 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane?

The synthesis often employs transition-metal catalysts such as nickel or palladium complexes. For example, coupling reactions using bis(1,5-cyclooctadiene)nickel(0) with ligands like 1,3-bis(diphenylphosphino)propane in toluene at 80°C achieved 98% yield under inert conditions . Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), also show efficacy in cross-coupling reactions with yields up to 85% in tetrahydrofuran/water systems . Key factors include ligand choice, solvent (e.g., toluene or THF), and maintaining an inert atmosphere to prevent boronate decomposition.

Q. How does solvent choice influence the stability and reactivity of this dioxaborinane during synthesis?

Polar aprotic solvents like tetrahydrofuran (THF) or toluene are preferred for their ability to stabilize intermediates. For instance, THF at 25°C with magnesium sulfate as a drying agent yielded 99% purity in diethyl ether, while reflux in toluene under inert conditions achieved 98% yield . Avoid protic solvents (e.g., water) unless in controlled biphasic systems, as moisture can hydrolyze the boronate ester.

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel with hexane/ethyl acetate gradients is standard. For large-scale reactions, recrystallization from diethyl ether or THF at low temperatures (0–25°C) is recommended. Evidence shows that magnesium sulfate or calcium chloride drying steps in THF improve purity (99% yield) .

Advanced Research Questions

Q. How do competing reaction pathways affect yield in cross-coupling reactions involving this compound?

Competing protodeboronation or homocoupling can occur under oxidative conditions. For example, using RuHCl(CO){P(4-MeO-3,5-Me₂C₆H₂)₃}₃ in acetone at 140°C led to 56% yield of the desired product but 9% homocoupling byproduct . Mitigation strategies include optimizing catalyst loading (e.g., 0.05 equiv Ni-complex) and adding cesium fluoride to suppress protodeboronation .

Q. What mechanistic insights explain the role of ligands in enantioselective transformations?

Chiral ligands like (R)-BINAP or salicylidene-4-anisidine induce asymmetry in reactions. A rhodium-catalyzed enantioselective coupling using (R)-BINAP achieved 80% enantiomeric excess (ee) in tert-amyl alcohol at 120°C . Computational studies suggest ligand steric bulk directs substrate orientation during oxidative addition .

Q. How can researchers resolve contradictions in reported yields for similar boronate esters?

Discrepancies often arise from subtle differences in reaction setup. For example, NiCl₂(1,3-bis(diphenylphosphino)propane) with Zn in toluene at 100°C gave 91% yield, while analogous conditions without Zn yielded <60% . Systematic parameter screening (temperature, stoichiometry, drying agents) is critical.

Methodological Challenges

Q. What strategies improve the compound’s stability under aerobic or humid conditions?

Schlenk techniques or glovebox setups are mandatory for air-sensitive steps. Storage under argon with molecular sieves (3Å) in anhydrous THF extends shelf life. Evidence highlights decomposition in open-air setups, with yields dropping from 98% to <50% without inert conditions .

Q. How can regioselectivity be controlled in thiophene functionalization?

Regioselectivity depends on catalyst-substrate interactions. For example, RuH₂(CO){P(3-MeC₆H₄)₃}₃ in mesitylene at 140°C favored C2-functionalization (70% yield), whereas palladium systems with bulky ligands shifted selectivity to C5 . Pre-coordination studies via DFT modeling can guide catalyst design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane
Reactant of Route 2
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5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

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